Cas no 5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide)
![2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide structure](https://pt.kuujia.com/scimg/cas/5928-42-7x500.png)
5928-42-7 structure
Nome do Produto:2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- acetamide, 2-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-N-phenyl-
- 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- CBMicro_037740
- Oprea1_129055
- STK120087
- 2-[(2-anilino-2-oxoethyl)sulfanyl]-N~1~-(2,4-dimethylphenyl)acetamide
- 2-(2-ANILINO-2-OXOETHYL)SULFANYL-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- AC1LEIDQ
- AGN-PC-0JUXT0
- AKOS001220547
- MolPort-000-578-440
- RDKYQXMHYGXNTG-UHFFFAOYSA-N
- 3,5,7-Trihydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- 3-Hydroxywogonin
- 8-Methoxygalangin
- 8-Hydroxygalangin 8-methyl ether
- SR-01000536416-1
- EU-0086371
- Z27782044
- 5928-42-7
- BIM-0037562.P001
- N-(2,4-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
- AG-205/05852034
- DTXSID00350714
- SR-01000536416
-
- Inchi: 1S/C18H20N2O2S/c1-13-8-9-16(14(2)10-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
- Chave InChI: RDKYQXMHYGXNTG-UHFFFAOYSA-N
- SMILES: S(CC(N([H])C1C=CC=CC=1)=O)CC(N([H])C1C=CC(C)=CC=1C)=O
Propriedades Computadas
- Massa Exacta: 328.1247
- Massa monoisotópica: 328.124549
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 397
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 83.5
Propriedades Experimentais
- Densidade: 1.248
- Ponto de ebulição: 570.7°C at 760 mmHg
- Ponto de Flash: 299°C
- Índice de Refracção: 1.656
- PSA: 58.2
- Pressão de vapor: 0.0±1.6 mmHg at 25°C
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN5518-1 mL * 10 mM (in DMSO) |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
TargetMol Chemicals | TN5518-5 mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-24 |
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Literatura Relacionada
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
5. Book reviews
5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide) Produtos relacionados
- 1807150-30-6(4-(Chloromethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine)
- 1251627-40-3(N-{5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-yl}acetamide)
- 80026-00-2((3-chloro-2,4-difluorophenyl)hydrazine)
- 1785410-70-9(3-(1-Aminoethyl)benzaldehyde)
- 1260899-27-1(5-(3-Azetidinyl)quinoline)
- 2171450-22-7((2S)-4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2-hydroxybutanoic acid)
- 1806769-30-1(Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 2227205-27-6(1-(azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride)
- 50433-64-2(9(10H)-acridinone, 3-amino-)
- 2171889-46-4(1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-ylmethanamine)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
